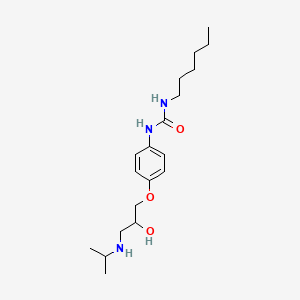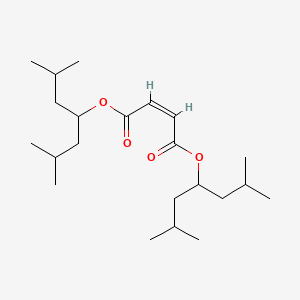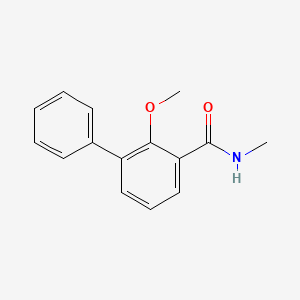![molecular formula C7H5Cl3OS B13963862 {[(Trichloromethyl)sulfanyl]oxy}benzene CAS No. 13400-05-0](/img/structure/B13963862.png)
{[(Trichloromethyl)sulfanyl]oxy}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(Trichloromethyl)sulfanyl]oxy}benzene is a chemical compound with the molecular formula C7H5Cl3OS. It is known for its unique structure, which includes a benzene ring substituted with a trichloromethyl group and a sulfanyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Trichloromethyl)sulfanyl]oxy}benzene typically involves the reaction of trichloromethyl sulfide with phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles .
化学反应分析
Types of Reactions
{[(Trichloromethyl)sulfanyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, methyl-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used .
科学研究应用
{[(Trichloromethyl)sulfanyl]oxy}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {[(Trichloromethyl)sulfanyl]oxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways and result in specific biological effects .
相似化合物的比较
Similar Compounds
- {[(Dichloromethyl)sulfanyl]oxy}benzene
- {[(Methylsulfanyl)oxy}benzene
- {[(Ethylsulfanyl)oxy}benzene
Uniqueness
{[(Trichloromethyl)sulfanyl]oxy}benzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group can undergo specific reactions that are not possible with other substituents, making this compound valuable for specialized applications .
属性
CAS 编号 |
13400-05-0 |
|---|---|
分子式 |
C7H5Cl3OS |
分子量 |
243.5 g/mol |
IUPAC 名称 |
trichloromethylsulfanyloxybenzene |
InChI |
InChI=1S/C7H5Cl3OS/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5H |
InChI 键 |
HKFGHOBXKMKZDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OSC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


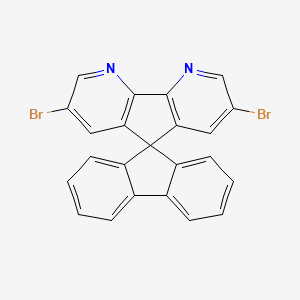


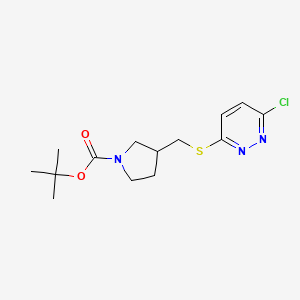
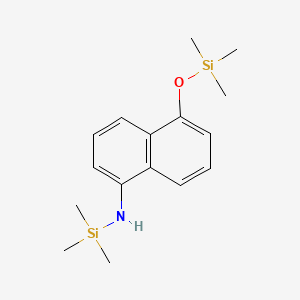
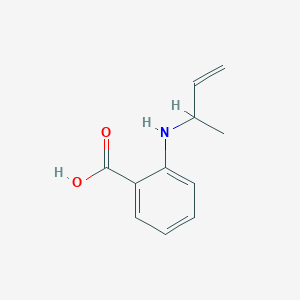
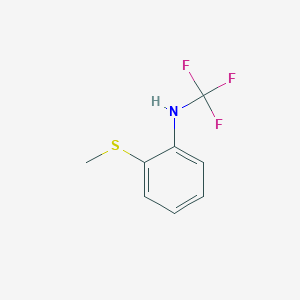
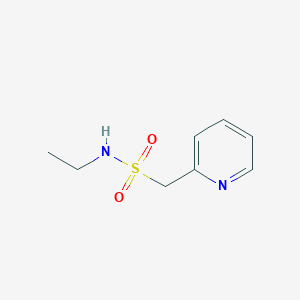
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
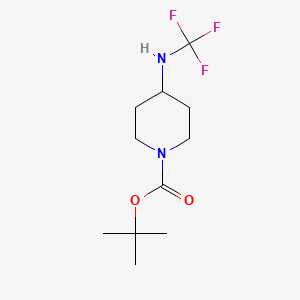
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
